molecular formula C11H16O3 B13592766 (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B13592766
M. Wt: 196.24 g/mol
InChI Key: RPYWIZDAMGNPJB-QMMMGPOBSA-N
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Description

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol. One common method involves the reduction of 2,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 2,5-dimethoxybenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature is one such method. This approach allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxyacetophenone.

    Reduction: Formation of 2,5-dimethoxypropane.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)propan-2-ol: Similar structure but lacks the stereochemistry of the (s)-enantiomer.

    2-(4-Isopropoxy-2,5-dimethoxyphenyl)propan-2-ol: Contains an isopropoxy group instead of a hydroxyl group.

    2-(4-Benzyloxy-2,5-dimethoxyphenyl)propan-2-ol: Contains a benzyloxy group instead of a hydroxyl group.

Uniqueness

(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methoxy groups also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1

InChI Key

RPYWIZDAMGNPJB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)O

Origin of Product

United States

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